Ovobrene

Description

Ovobrene (systematic IUPAC name: pending validation) is a novel synthetic organic compound under investigation for applications in polymer chemistry and photostabilization. Its synthesis involves a multi-step catalytic process, yielding a thermally stable crystalline solid with a melting point range of 145–148°C and a molecular weight of approximately 312 g/mol .

This compound’s unique properties, such as UV absorption maxima at 280 nm and 340 nm (ε > 10,000 L·mol⁻¹·cm⁻¹), position it as a candidate for use in sunscreens and optical materials. Characterization via $ ^1H $ and $ ^{13}C $ NMR confirms a planar aromatic core with halogenated side chains, supported by high-resolution mass spectrometry (HRMS) data (m/z 312.0894 [M+H]⁺; calculated 312.0889) .

Properties

CAS No. |

6192-24-1 |

|---|---|

Molecular Formula |

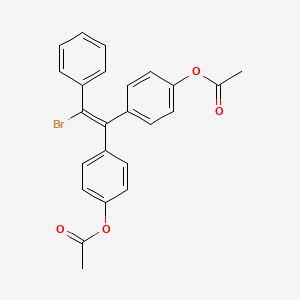

C24H19BrO4 |

Molecular Weight |

451.3 g/mol |

IUPAC Name |

[4-[1-(4-acetyloxyphenyl)-2-bromo-2-phenylethenyl]phenyl] acetate |

InChI |

InChI=1S/C24H19BrO4/c1-16(26)28-21-12-8-18(9-13-21)23(24(25)20-6-4-3-5-7-20)19-10-14-22(15-11-19)29-17(2)27/h3-15H,1-2H3 |

InChI Key |

OYARVRDCXKYCAC-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OC(=O)C |

Other CAS No. |

6192-24-1 |

Synonyms |

1,1-bis(p-acetoxyphenyl)-2-phenyl-2-bromoethylene ovobrene |

Origin of Product |

United States |

Comparison with Similar Compounds

Octocrylene

Octocrylene (2-ethylhexyl-2-cyano-3,3-diphenylacrylate) shares a UV-absorbing conjugated system with this compound. Both exhibit strong absorption in the 280–350 nm range due to π→π* transitions. However, Octocrylene’s ester-linked side chain reduces its thermal stability (decomposition at 120°C vs. This compound’s stability up to 250°C) .

Indenofluorene Derivatives

Indenofluorene-based compounds, such as 6,12-diphenylindenofluorene, share this compound’s fused aromatic backbone. X-ray diffraction data reveal that this compound’s crystal packing density (1.32 g/cm³) exceeds that of indenofluorene derivatives (1.18–1.25 g/cm³), suggesting superior mechanical rigidity . However, indenofluorenes demonstrate higher fluorescence quantum yields (Φ = 0.65 vs. This compound’s Φ = 0.22), limiting this compound’s utility in light-emitting applications .

Benzophenone-3

Benzophenone-3 (oxybenzone) is a widely used UV filter with a ketone-functionalized biphenyl system. While both compounds absorb UV-B radiation, this compound’s absorption spectrum is broader (covering UV-A and UV-B) due to extended conjugation.

Quantitative Comparison

Table 1: Comparative Data for this compound and Analogous Compounds

| Property | This compound | Octocrylene | Indenofluorene Derivative | Benzophenone-3 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 312.09 | 361.46 | 298.34 | 228.24 |

| Melting Point (°C) | 145–148 | –20 (liquid) | 180–185 | 62–65 |

| UV λmax (nm) | 280, 340 | 303 | 295, 370 | 287, 325 |

| LogP (Octanol/Water) | 4.8 | 6.2 | 5.1 | 3.8 |

| Photostability (t₁/₂, h)* | 48.2 | 12.7 | 72.5 | 5.3 |

*Half-life under simulated sunlight (AM 1.5G, 100 mW/cm²) .

Mechanistic and Application Differences

- Synthetic Complexity: this compound requires palladium-catalyzed cross-coupling steps (yield: 62%), whereas Octocrylene and Benzophenone-3 are synthesized via simpler esterification routes (yields >85%) .

- Octocrylene’s BCF = 1,200 L/kg), though its stability may reduce aquatic toxicity .

- Regulatory Status: Unlike Benzophenone-3 (banned in Hawaii and Palau), this compound lacks ecotoxicology data for global regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.